molecular formula C15H23ClN4O3 B2502595 6-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride CAS No. 1396711-05-9

6-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride

Cat. No.: B2502595
CAS No.: 1396711-05-9
M. Wt: 342.82
InChI Key: LAAJULRJRUKWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride is a useful research compound. Its molecular formula is C15H23ClN4O3 and its molecular weight is 342.82. The purity is usually 95%.
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Biological Activity

6-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound is characterized by a unique combination of structural features:

  • Chemical Formula : C19H23ClN4O3
  • Molecular Weight : 378.86 g/mol
  • CAS Number : 1396881-00-7
PropertyValue
Molecular FormulaC19H23ClN4O3
Molecular Weight378.86 g/mol
CAS Number1396881-00-7

Antitumor Activity

Preliminary studies suggest that derivatives containing pyridazine cores exhibit significant antitumor properties. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression, such as IKKbeta and p38 MAP kinase . These findings indicate a potential for similar activity in the studied compound.

Anti-inflammatory Effects

Compounds with piperazine structures have been reported to possess anti-inflammatory properties. The interaction with inflammatory pathways may be mediated through inhibition of pro-inflammatory cytokines like TNF-alpha . The hydroxyethyl group may also contribute to the modulation of inflammatory responses.

Antioxidant Properties

The presence of hydroxyl groups in organic compounds often correlates with antioxidant activity. While direct studies on this specific compound are scarce, related structures have demonstrated the ability to scavenge free radicals, suggesting a potential for antioxidant effects.

Case Studies and Research Findings

  • Study on Pyridazine Derivatives :
    • A study evaluated various pyridazine derivatives for their ability to inhibit IKKbeta and TNF-alpha production in THP-1 cells. The results indicated that structural modifications significantly influenced biological activity, emphasizing the importance of substituents like piperazine in enhancing efficacy .
  • Imidazo[1,2-b]pyridazines :
    • Research highlighted the development of imidazo[1,2-b]pyridazines as effective inhibitors against Toxoplasma gondii. These compounds maintained activity against tachyzoites and were modified into hydrochloride salts for better bioavailability in vivo . This underscores the potential for similar modifications in enhancing the biological activity of our compound.
  • Anticancer Properties :
    • A comparative analysis of various piperazine derivatives showed significant anticancer activities against different cancer cell lines, suggesting that modifications like cyclopropyl substitution could enhance cytotoxicity .

Properties

IUPAC Name

6-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3.ClH/c1-17-14(21)5-4-12(16-17)15(22)19-8-6-18(7-9-19)10-13(20)11-2-3-11;/h4-5,11,13,20H,2-3,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAJULRJRUKWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.